2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide

Description

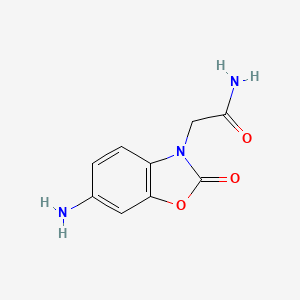

2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide (CAS: 879066-20-3) is a heterocyclic compound featuring a benzooxazole core substituted with an amino group at position 6, a ketone at position 2, and an acetamide moiety at position 3 (Fig. 1). Benzooxazole derivatives are widely studied due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound’s structural features position it as a promising candidate for drug discovery, particularly in targeting enzymes or receptors that interact with planar heterocyclic systems .

Structure

3D Structure

Properties

IUPAC Name |

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-5-1-2-6-7(3-5)15-9(14)12(6)4-8(11)13/h1-3H,4,10H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVDQACCXLYDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)N2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions . This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide to obtain the desired product .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and acetamide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide:

Basic Information

this compound is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 . It is also identified by the CAS number 879066-20-3 .

Potential Applications

- APE1 Inhibitor Studies: Research indicates that inhibiting APE1 (human apurinic/apyrimidinic endonuclease 1), a critical protein in DNA base excision repair (BER), could enhance the response to chemotherapy in tumors like melanoma and glioma . APE1 processes abasic sites (AP sites), which are potentially cytotoxic, making it a target for cancer therapy .

- Cancer Therapy: APE1 inhibitors have been shown to lead to the accumulation of AP sites in genomic DNA and potentiate the cytotoxicity of alkylating agents in melanoma and glioma cell lines .

- Benzoxazole Synthesis: this compound is a benzoxazole derivative . Benzoxazoles are important heteroarenes with applications in medicinal, pharmaceutical, and industrial areas . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Comparison of Coumarin and Benzooxazole Acetamides

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound (CAS 879066-20-3) | Benzooxazole | 6-NH₂, 2-O, 3-acetamide | 221.21 | High hydrogen-bonding potential |

| N-(6-Amino-2-oxo-2H-chromen-3-yl)acetamide | Coumarin | 6-NH₂, 2-O, 3-acetamide | 230.21 | Fluorescence, moderate stability |

| N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide | Coumarin | 6-Br, 2-O, 3-acetamide | 328.12 | Halogen bonding, low solubility |

Benzothiazole and Quinazolinone Derivatives

Benzothiazole-based acetamides, such as 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S), exhibit structural parallels but differ in heteroatom composition (sulfur in benzothiazole vs. oxygen in benzooxazole). The adamantyl group in this derivative enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s amino group prioritizes solubility and polar interactions .

Quinazolinone derivatives like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrate moderate anti-inflammatory activity. However, the phenyl substituent may contribute to higher ulcerogenic risk .

Table 2: Pharmacological Comparison

| Compound | Core Structure | Bioactivity | Advantages | Limitations |

|---|---|---|---|---|

| Target Compound | Benzooxazole | Under investigation | High solubility, metabolic stability | Limited in vivo data |

| 2-(Adamantan-1-yl)-N-(6-methoxy-benzothiazol-2-yl)acetamide | Benzothiazole | CNS-targeting potential | Lipophilic, BBB penetration | Potential cytotoxicity |

| 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide | Quinazolinone | Anti-inflammatory | Stronger than Diclofenac (reference drug) | Moderate ulcerogenic potential |

Key Research Findings

- Anti-Inflammatory Potential: Quinazolinone acetamides outperform coumarin derivatives in anti-inflammatory assays, suggesting that nitrogen-rich cores enhance target engagement .

- Solubility vs. Bioavailability: Amino-substituted benzooxazoles (e.g., target compound) exhibit superior aqueous solubility compared to brominated coumarins, though lipophilic benzothiazoles achieve better tissue distribution .

- Structural Stability : X-ray crystallography of benzothiazole derivatives reveals intermolecular hydrogen bonding and planar conformations critical for binding pocket interactions, a feature likely shared with the target compound .

Biological Activity

2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide is a compound belonging to the benzoxazole family, characterized by its unique structural features that include an amide group attached to a benzoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10N_2O_2, with a molecular weight of approximately 206.20 g/mol. The structural characteristics that contribute to its biological activity include:

| Feature | Description |

|---|---|

| Benzoxazole Ring | A heterocyclic structure that enhances biological interactions. |

| Amide Group | Facilitates solubility and potential receptor binding. |

| Amino Group | May participate in hydrogen bonding with biological targets. |

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting key enzymes or modulating receptor activity involved in disease pathways. For instance, it may inhibit enzymes related to cancer cell proliferation or inflammatory pathways through cytokine receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. In particular, studies have shown:

- Antibacterial Activity : Selective action against Gram-positive bacteria such as Bacillus subtilis.

- Antifungal Activity : Compounds similar to this compound have demonstrated effectiveness against fungi like Candida albicans.

The Minimum Inhibitory Concentrations (MIC) for these activities are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Benzoxazole derivative X | 16 | Antifungal |

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has shown cytotoxic effects against various cancer cell lines, including:

- Breast cancer cells (e.g., MCF-7)

- Lung cancer cells (e.g., A549)

In vitro studies indicate that certain derivatives exhibit selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index for further development .

Case Studies

-

Study on Kynurenine 3-Monooxygenase (KMO) Inhibitors : Research demonstrated that compounds similar to this compound showed significant inhibition of KMO, leading to reduced levels of neurotoxic metabolites associated with various neurological disorders .

- Findings : The compound exhibited a pIC50 value indicating strong binding affinity to KMO, suggesting potential applications in neuroprotection.

-

Anticancer Efficacy in Human Cell Lines : A study evaluated the cytotoxicity of benzoxazole derivatives on various human cancer cell lines, showing that some compounds exhibited enhanced potency compared to standard chemotherapeutics .

- Results : The study reported IC50 values lower than those for conventional treatments, indicating a need for further exploration into their mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide, and how can reaction conditions be optimized for high yield?

- Methodology :

- Stepwise synthesis : Begin with the condensation of 6-aminobenzooxazolone with chloroacetyl chloride under reflux in anhydrous tetrahydrofuran (THF) at 60–70°C. Monitor progress via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase .

- Optimization : Adjust pH to 7–8 using triethylamine to minimize side reactions. Post-reaction, purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .

- Yield Data :

| Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 60 | THF | None | 65 |

| 70 | DMF | Et₃N | 82 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the benzoxazole core (aromatic protons at δ 6.8–7.2 ppm) and acetamide carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 235.08 (theoretical) .

- Elemental Analysis : Match calculated and observed C, H, N, O percentages (e.g., C: 51.28%, H: 3.85%, N: 17.94%, O: 20.93%) .

Q. What stability profiles should be assessed for this compound under laboratory storage conditions?

- Methodology :

- Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C for 30 days. Analyze degradation via HPLC every 7 days.

- Light Sensitivity : Expose to UV (254 nm) for 24 hours and compare to dark controls. Significant degradation (>5%) indicates light-sensitive functional groups (e.g., acetamide or benzoxazole) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2) or DNA topoisomerase II. Prioritize hydrogen bonding between the acetamide group and active-site residues (e.g., Arg120 in COX-2) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) > 2.5 Å suggests conformational flexibility .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

- Troubleshooting Framework :

Assay Variability : Compare protocols (e.g., broth microdilution vs. disk diffusion). Minimum inhibitory concentration (MIC) discrepancies may arise from solvent choice (DMSO vs. water) .

Structural Confirmation : Re-analyze disputed samples via ¹H NMR to rule out impurities or degradation products .

Strain-Specific Effects : Test against additional microbial strains (e.g., Staphylococcus aureus ATCC 29213 vs. clinical isolates) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodology :

- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt. Confirm solubility via shake-flask method (e.g., >10 mg/mL in PBS pH 7.4) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via DLS) to improve plasma half-life .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Design Principles :

- Core Modifications : Introduce substituents at the benzoxazole 6-amino group (e.g., methyl, methoxy) to assess electronic effects on bioactivity .

- Acetamide Variants : Replace the acetamide with propionamide or sulfonamide to evaluate steric and electronic impacts .

- SAR Data Table :

| Derivative | R Group | IC₅₀ (μM) COX-2 | MIC (μg/mL) E. coli |

|---|---|---|---|

| Parent Compound | -NH₂ | 12.3 | 25 |

| 6-Methoxy Derivative | -OCH₃ | 8.7 | 50 |

| 6-Nitro Derivative | -NO₂ | 45.6 | >100 |

Methodological Notes

- Key Citations : Integrated computational , synthetic , and biological evidence for robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.